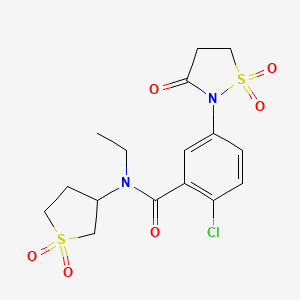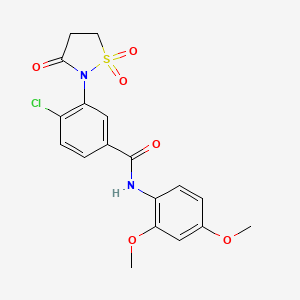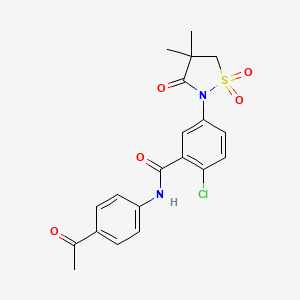![molecular formula C18H21ClN2OS B6525501 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1177598-60-5](/img/structure/B6525501.png)
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C17H18N2OS . It has a molecular weight of 298.4 . The compound is also known by registry numbers ZINC000002054761, ZINC000063182360 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring attached to a sulfanyl group, which is further connected to an ethylphenoxy group . The InChI key for this compound is RFAZWAQITNKZLS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.4 . Its solubility in DMSO is unknown . More research may be needed to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride has been studied for its potential use in various scientific fields. It has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as a drug delivery system.
Mecanismo De Acción
The exact mechanism of action of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride is not yet known. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects
This compound has been found to possess a variety of pharmacological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant activities. This compound has also been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, and transcription factors, such as NF-κB and AP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. The major limitation of this compound is its lack of specificity, as it has been found to inhibit a variety of enzymes and transcription factors.
Direcciones Futuras
The potential future directions for 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride research include further investigation into the exact mechanism of action of this compound, the development of more specific and selective inhibitors of enzymes and transcription factors, and the exploration of potential therapeutic applications of this compound, such as in the treatment of cancer and inflammation. In addition, further research into the potential use of this compound as a drug delivery system is warranted. Finally, further research into the safety and toxicity of this compound is needed.
Métodos De Síntesis
2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride can be synthesized by a variety of methods. The most common method of synthesis is by the reaction of 4-ethylphenoxyethanol with thiophosgene in the presence of a base. The reaction is carried out in an inert atmosphere and yields this compound as the major product. Other methods of synthesis include the reaction of 4-ethylphenoxyethanol with sulfur dichloride and the synthesis of this compound from 4-ethylphenoxyethanol and thiophosgene in the presence of a base.
Propiedades
IUPAC Name |
2-[2-(4-ethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS.ClH/c1-3-14-8-10-15(11-9-14)21-12-13-22-18-19-16-6-4-5-7-17(16)20(18)2;/h4-11H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUZRHLHJZQLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525422.png)
![6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525434.png)
![7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride](/img/structure/B6525443.png)
![ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B6525453.png)
![2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6525458.png)
![4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B6525460.png)


![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate](/img/structure/B6525474.png)

![methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate](/img/structure/B6525493.png)

![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)